Cas no 2034481-49-5 (N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide)

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a thiophene and dimethoxybenzene moiety. Its molecular structure combines a polar hydroxyl group with aromatic systems, enhancing solubility and reactivity for applications in medicinal chemistry and material science. The presence of the thiophene ring contributes to electronic properties, while the dimethoxybenzene group offers steric and electronic modulation. This compound is of interest in drug discovery due to its potential as a pharmacophore for targeting sulfonamide-interacting proteins. Its well-defined structure allows for precise modifications, making it a versatile intermediate in organic synthesis. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide structure
2034481-49-5 structure
商品名:N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
CAS番号:2034481-49-5
MF:C17H23NO5S2
メガワット:385.498222589493
CID:5351728

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,5-dimethoxybenzenesulfonamide
    • N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
    • N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,5-dimethoxybenzenesulfonamide
    • インチ: 1S/C17H23NO5S2/c1-22-14-5-6-15(23-2)17(12-14)25(20,21)18-9-7-13(8-10-19)16-4-3-11-24-16/h3-6,11-13,18-19H,7-10H2,1-2H3
    • InChIKey: OIDPNDXONWMVNK-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1OC)OC)(NCCC(C1=CC=CS1)CCO)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 10
  • 複雑さ: 482
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 122

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6203-0802-4mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
4mg
$66.0 2023-09-09
Life Chemicals
F6203-0802-3mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
3mg
$63.0 2023-09-09
Life Chemicals
F6203-0802-50mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
50mg
$160.0 2023-09-09
Life Chemicals
F6203-0802-100mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
100mg
$248.0 2023-09-09
Life Chemicals
F6203-0802-5mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
5mg
$69.0 2023-09-09
Life Chemicals
F6203-0802-15mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
15mg
$89.0 2023-09-09
Life Chemicals
F6203-0802-25mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
25mg
$109.0 2023-09-09
Life Chemicals
F6203-0802-20μmol
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6203-0802-10mg
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
10mg
$79.0 2023-09-09
Life Chemicals
F6203-0802-10μmol
N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide
2034481-49-5
10μmol
$69.0 2023-09-09

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide 関連文献

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamideに関する追加情報

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide: A Comprehensive Overview

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide, also known by its CAS number 2034481-49-5, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with hydroxyl and methoxy groups. The pentyl chain, containing a thiophene moiety and a hydroxyl group, adds complexity to its structure and potentially enhances its bioactivity.

The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitutions, oxidations, and reductions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality. This compound's structure suggests potential applications in drug design, particularly in targeting receptors or enzymes involved in neurological disorders.

Recent studies have explored the pharmacological properties of N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide. Preclinical data indicate that it exhibits moderate activity as an antagonist at certain G-protein coupled receptors (GPCRs), which are critical targets for treating conditions such as anxiety and depression. Additionally, its methoxy-substituted benzene ring may contribute to its ability to cross the blood-brain barrier, enhancing its potential as a central nervous system (CNS) agent.

The presence of the thiophene ring in the pentyl chain introduces unique electronic properties to the molecule. Thiophenes are known for their aromaticity and ability to participate in π–π interactions, which can enhance molecular stability and bioavailability. Recent computational studies have highlighted the importance of these interactions in modulating the compound's binding affinity to target proteins.

In terms of applications, N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2,5-dimethoxybenzene-1-sulfonamide has shown promise as a lead compound for drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease. Its sulfonamide group is known to act as a bioisostere for carboxylic acids, offering improved pharmacokinetic profiles. Furthermore, the hydroxyl group on the pentyl chain may facilitate hydrogen bonding interactions with target enzymes or receptors.

From an environmental standpoint, researchers have also investigated the biodegradability of this compound. Studies suggest that under specific conditions, it can undergo microbial degradation, reducing its environmental footprint. This is particularly relevant given the increasing emphasis on sustainable chemistry practices in the pharmaceutical industry.

In conclusion, N-[5-hydroxy-3-(thiophen-2-y l)pentyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS No: 2034481 -49 -5) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure and promising pharmacological properties make it an attractive candidate for further research and development in drug discovery.

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